molecular formula C10H11N3 B8286344 4-Dimethylamino-1,6-naphthyridine

4-Dimethylamino-1,6-naphthyridine

Cat. No.: B8286344
M. Wt: 173.21 g/mol
InChI Key: BVIROGXYGCFCFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Dimethylamino-1,6-naphthyridine is a useful research compound. Its molecular formula is C10H11N3 and its molecular weight is 173.21 g/mol. The purity is usually 95%.
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Scientific Research Applications

Medicinal Chemistry Applications

4-Dimethylamino-1,6-naphthyridine and its derivatives have been investigated for their potential therapeutic effects. Notably, these compounds exhibit a range of biological activities including:

  • Antiviral Properties : Research indicates that naphthyridine derivatives can inhibit viral replication, making them candidates for antiviral drug development. For instance, certain 1,6-naphthyridin-4(6H)-one derivatives have shown efficacy against hepatitis C virus (HCV) .
  • Anticancer Activity : The compound has been identified as a MET kinase inhibitor, which is crucial in the development of targeted cancer therapies. Studies have demonstrated that this compound derivatives can effectively inhibit tumor cell growth .
  • Neuroprotective Effects : Some derivatives are being explored for their potential in treating neurodegenerative diseases such as Alzheimer's disease. They may act by modulating pathways involved in neuronal survival and inflammation .

Case Study: MET Kinase Inhibition

A study demonstrated the synthesis of several 1,6-naphthyridin-4-one derivatives using Grignard reagents, which showed promising results as MET kinase inhibitors. This method facilitated the production of compounds on a large scale (up to 100 g), indicating practical applicability for drug development .

Materials Science Applications

In materials science, this compound is utilized for its optical properties:

  • Fluorescent Probes : The compound exhibits strong fluorescent characteristics, making it suitable for use in detecting biomolecules such as thiols and guanosine monophosphate (GMP). Its solvatochromic and acidochromic properties allow it to function effectively in various environments .
  • Organic Light Emitting Diodes (OLEDs) : The fluorescent nature of this compound has led to its exploration in organic electronics, particularly in the development of OLEDs where efficient light emission is crucial .

Data Table: Optical Properties of Naphthyridine Derivatives

PropertyValueApplication
Quantum YieldHighFluorescent probes
Stokes ShiftLargeOLED technology
SolvatochromismPresentEnvironmental sensing

Synthesis and Derivative Development

The synthesis of this compound involves several methodologies that enable the generation of various derivatives with enhanced biological activities:

  • Grignard Reaction : A robust method that allows for the introduction of different substituents at the naphthyridine core. This approach has been successfully scaled up for preclinical studies .
  • Condensation Reactions : These reactions are pivotal in forming new derivatives that can exhibit improved efficacy against specific targets like kinases or viral proteins .

Case Study: Synthesis Methodologies

Research highlighted the successful synthesis of multiple 3-substituted 5-chloro-1,6-naphthyridin-4-one derivatives through a condensation reaction involving 4-amino-2-chloronicotinonitrile. This method yielded compounds with significant potential as antitumor agents .

Properties

Molecular Formula

C10H11N3

Molecular Weight

173.21 g/mol

IUPAC Name

N,N-dimethyl-1,6-naphthyridin-4-amine

InChI

InChI=1S/C10H11N3/c1-13(2)10-4-6-12-9-3-5-11-7-8(9)10/h3-7H,1-2H3

InChI Key

BVIROGXYGCFCFP-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=C2C=NC=CC2=NC=C1

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Paudler et al., J. Heterocyclic Chem. 2 (4), 393-8 (1965), show the synthesis and NMR spectra of various 4-substituted-1,6-naphthyridines, for example, the reaction of 4-hydroxy-1,6-naphthyridine with POBr3 or POCl3 to obtain 4-bromo-1,6-naphthyridine or 4-chloro-1,6-naphthyridine, respectively. Also shown is the reaction of 4-bromo-1,6-naphthyridine with dimethylamine to produce 4-dimethylamino-1,6-naphthyridine and the reaction 4-chloro-1,6-naphthyridine with piperidine or hydrazine to produce 4-(1-piperidinyl)-1,6-naphthyridine or 4-hydrazino-1,6-naphthyridine, respectively.
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Synthesis routes and methods II

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